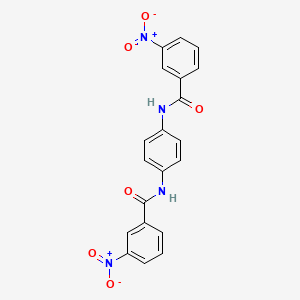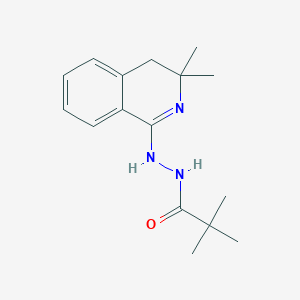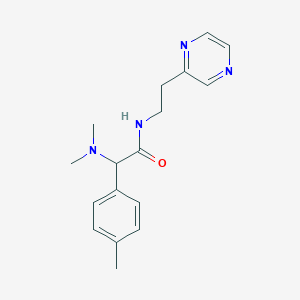
ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBP belongs to the class of piperidinecarboxylate compounds and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate is not fully understood. However, it has been found to act on various molecular targets, including the dopamine transporter, sigma-1 receptor, and histamine H1 receptor. ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been found to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate in lab experiments is its high purity and good yield. This makes it easier to conduct experiments and obtain reliable results. However, one of the limitations of using ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate and its effects on various molecular targets.
Aplicaciones Científicas De Investigación
Ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been studied extensively due to its potential applications in various fields. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of various types of cancer, such as breast cancer and lung cancer.
Propiedades
IUPAC Name |
ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-19-16(18)13-5-3-4-8-17(13)10-12-6-7-14-15(9-12)21-11-20-14/h6-7,9,13H,2-5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLRAOYUJSYYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3835444.png)

![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3835451.png)


![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
![N-[2-(1-benzylpiperidin-2-yl)ethyl]acetamide](/img/structure/B3835492.png)


![N-cyclopropyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3835505.png)
![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)
